molecular formula C12H24ClNO B1456174 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride CAS No. 1220020-76-7

2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456174
CAS No.: 1220020-76-7
M. Wt: 233.78 g/mol
InChI Key: LZUZJFAGPGMSFU-UHFFFAOYSA-N
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Description

2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNO and a molecular weight of 233.78 g/mol It is a piperidine derivative, characterized by the presence of a cyclobutylmethoxy group attached to the piperidine ring via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Cyclobutylmethoxy Intermediate: The initial step involves the preparation of cyclobutylmethanol, which is then converted to cyclobutylmethoxy chloride using thionyl chloride (SOCl2) or another chlorinating agent.

    Alkylation of Piperidine: The cyclobutylmethoxy chloride is then reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form 2-[2-(Cyclobutylmethoxy)ethyl]piperidine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclobutylmethoxy group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Alkyl halides, acyl chlorides, bases (NaH, K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

  • 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
  • 2-[2-(Cyclopentylmethoxy)ethyl]piperidine hydrochloride
  • 2-[2-(Cyclohexylmethoxy)ethyl]piperidine hydrochloride

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group attached to the piperidine ring. The unique cyclobutylmethoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[2-(cyclobutylmethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-8-13-12(6-1)7-9-14-10-11-4-3-5-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUZJFAGPGMSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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